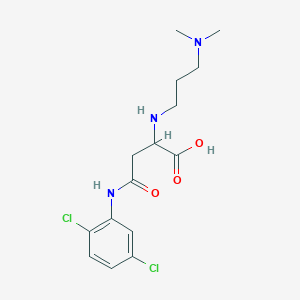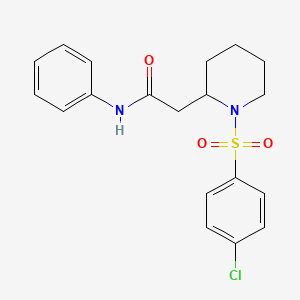
3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine is a chemical compound with the molecular formula C7H8F2N2O. It is a member of the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Méthodes De Préparation
The synthesis of 3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe reaction conditions often require the presence of a catalyst, such as copper (I) or ruthenium (II), to facilitate the process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, potentially enhancing its biological activity.
Reduction: This reaction can modify the compound’s electronic properties, making it suitable for different applications.
Applications De Recherche Scientifique
3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Mécanisme D'action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
3-(3,3-Difluorocyclobutyl)-1,2-oxazol-5-amine can be compared with other isoxazole derivatives, such as:
3-(3,3-Difluorocyclobutyl)isoxazol-4-amine: Similar structure but different position of the amine group.
3-(3,3-Difluorocyclobutyl)isoxazol-5-carboxylic acid: Contains a carboxylic acid group instead of an amine.
3-(3,3-Difluorocyclobutyl)isoxazol-5-methyl: Contains a methyl group instead of an amine.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
3-(3,3-difluorocyclobutyl)-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O/c8-7(9)2-4(3-7)5-1-6(10)12-11-5/h1,4H,2-3,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCLGGSYMZHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=NOC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-fluorobenzyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2458197.png)
![N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458198.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458201.png)

![N-[2-(dimethylamino)pyrimidin-5-yl]-2-ethylbutanamide](/img/structure/B2458206.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)

![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2458216.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2458217.png)

![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
